Spironolactone-D3
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Overview
Description
Spironolactone-d3 is a deuterated form of spironolactone, a well-known aldosterone antagonist. The deuterium atoms replace three hydrogen atoms in the spironolactone molecule, which can be useful in various research applications, particularly in mass spectrometry. Spironolactone itself is a steroidal antimineralocorticoid and antiandrogen, commonly used as a diuretic and in the treatment of conditions like heart failure, hypertension, and hyperaldosteronism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spironolactone-d3 involves the incorporation of deuterium atoms into the spironolactone molecule. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of spironolactone can also lead to the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions or the use of deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions
Spironolactone-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions in the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include its various metabolites, such as 7α-thiomethylspironolactone and canrenone. These metabolites retain the biological activity of the parent compound and contribute to its pharmacological effects .
Scientific Research Applications
Spironolactone-d3 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of spironolactone and its metabolites.
Biology: Employed in studies investigating the biological effects of spironolactone and its deuterated analogs.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of spironolactone.
Industry: Applied in the development of new drugs and therapeutic agents targeting mineralocorticoid receptors
Mechanism of Action
Spironolactone-d3 exerts its effects by acting as an antagonist of the mineralocorticoid receptor, specifically blocking the action of aldosterone. This leads to increased excretion of sodium and water while retaining potassium. The molecular targets include the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule. The pathways involved in its mechanism of action include the inhibition of aldosterone binding and subsequent downstream effects on electrolyte balance .
Comparison with Similar Compounds
Similar Compounds
Spironolactone: The non-deuterated form of Spironolactone-d3, used widely in clinical settings.
Eplerenone: Another aldosterone antagonist with a similar mechanism of action but different chemical structure.
Canrenone: A metabolite of spironolactone with similar pharmacological effects.
Uniqueness
Spironolactone-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications involving mass spectrometry. The deuterium labeling allows for precise quantification and tracking of the compound and its metabolites in biological systems .
Properties
Molecular Formula |
C24H32O4S |
---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] 2,2,2-trideuterioethanethioate |
InChI |
InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1/i1D3 |
InChI Key |
LXMSZDCAJNLERA-OFUZVNSWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C |
Canonical SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C |
Purity |
99.9% by HPLC; >98% atom D |
Synonyms |
7-Acetyl(D3)thio-17-hydroxy-3-oxopregn-4-ene-21-carboxylic acid, g-lactone |
Origin of Product |
United States |
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